molecular formula C5H11N3O B12398424 N-Methyl-N'-nitrosopiperazine-d4

N-Methyl-N'-nitrosopiperazine-d4

Cat. No.: B12398424
M. Wt: 133.19 g/mol
InChI Key: CEAIOKFZXJMDAS-CQOLUAMGSA-N
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Description

N-Methyl-N’-nitrosopiperazine-d4 is a deuterium-labeled analog of N-Methyl-N’-nitrosopiperazine. This compound is primarily used in scientific research as a reagent in organic synthesis. The deuterium labeling makes it particularly useful in studies involving mass spectrometry and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-nitrosopiperazine-d4 typically involves the deuteration of N-Methyl-N’-nitrosopiperazine. This process can be achieved through various methods, including the use of deuterated reagents or solvents. The reaction conditions often require controlled environments to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of N-Methyl-N’-nitrosopiperazine-d4 involves large-scale deuteration processes. These methods are optimized for high yield and purity, often utilizing specialized equipment and techniques to maintain the integrity of the deuterium labeling.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-nitrosopiperazine-d4 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-Methyl-N’-nitrosopiperazine-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various compounds, including those with antimicrobial and anthelmintic properties.

    Biology: Employed in studies involving metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential neurotropic and cardiovascular effects.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-Methyl-N’-nitrosopiperazine-d4 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking and analysis of its behavior in biological systems. This compound can affect various cellular processes, including gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N’-nitrosopiperazine: The non-deuterated analog, used in similar applications but without the benefits of deuterium labeling.

    1-Methyl-4-nitrosopiperazine-d4: Another deuterium-labeled analog with similar properties.

    1-Nitroso-4-methylpiperazine-d4: A related compound with slight structural differences.

Uniqueness

N-Methyl-N’-nitrosopiperazine-d4 is unique due to its deuterium labeling, which enhances its stability and allows for more accurate analytical measurements. This makes it particularly valuable in research settings where precise data is crucial.

Properties

Molecular Formula

C5H11N3O

Molecular Weight

133.19 g/mol

IUPAC Name

2,2,6,6-tetradeuterio-4-methyl-1-nitrosopiperazine

InChI

InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3/i4D2,5D2

InChI Key

CEAIOKFZXJMDAS-CQOLUAMGSA-N

Isomeric SMILES

[2H]C1(CN(CC(N1N=O)([2H])[2H])C)[2H]

Canonical SMILES

CN1CCN(CC1)N=O

Origin of Product

United States

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